三(2,2,6,6-四甲基-3,5-庚二酮)镱(III)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

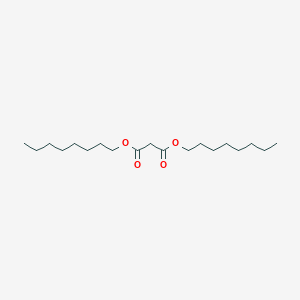

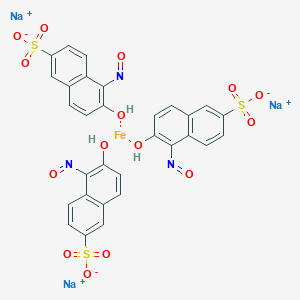

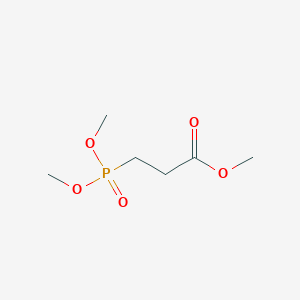

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) is a chemical compound that is part of a family of compounds known as β-diketonates. These compounds are characterized by their chelating ligands, which form stable complexes with various metal ions. Although the provided papers do not specifically discuss thulium(III) complexes, they do provide insight into the general structure and behavior of similar lanthanide β-diketonate complexes, such as lutetium(III) , and the catalytic properties of transition metal β-diketonates like ruthenium .

Synthesis Analysis

The synthesis of β-diketonate complexes typically involves the reaction of the metal ion with the β-diketone ligand. While the provided papers do not detail the synthesis of the thulium(III) complex, they do describe the use of similar ligands in the synthesis of other metal complexes. For example, ruthenium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is used as a catalyst, suggesting that its synthesis is well-established and the compound is structurally well-defined .

Molecular Structure Analysis

The molecular structure of β-diketonate complexes is often determined using X-ray diffraction methods. The paper on lutetium(III) provides detailed structural information, which can be extrapolated to thulium(III) due to the chemical similarities within the lanthanide series. The lutetium complex forms a distorted trigonal prism coordination geometry around the central metal ion, with an average Lu–O distance of 2.19 Å . This information is valuable for understanding the potential structure of the thulium(III) complex.

Chemical Reactions Analysis

β-Diketonate complexes are known for their catalytic properties. The ruthenium complex, for example, is reported to catalyze the regioselective synthesis of vinyl carbamates from carbon dioxide, amines, and alkynes . This suggests that the thulium(III) complex may also participate in chemical reactions as a catalyst or reactant, although specific reactions involving this complex are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of β-diketonate complexes can vary widely depending on the central metal ion and the ligands involved. The provided papers do not offer specific data on the physical properties of the thulium(III) complex, but the structural data from the lutetium(III) complex and the catalytic behavior of the ruthenium complex imply that these complexes are likely to be stable and may have unique electronic properties due to the metal-ligand interactions.

科学研究应用

3. Catalyst for Various Reactions

- Methods and Procedures : This compound is used as a catalyst in reactions such as Intramolecular Diels-Alder reactions, single electron donor for excess electron transfer studies in DNA, enantioselective synthesis, borylation reactions, hydrohydrazination and hydroazidation, and oxidative carbonylation of phenol .

- Results and Outcomes : The use of this compound as a catalyst can improve the efficiency and selectivity of these reactions .

4. Synthesis of α-aryl-β-diketones

- Application Summary : 2,2,6,6-Tetramethyl-3,5-heptanedione is used in the synthesis of α-aryl-β-diketones .

- Methods and Procedures : The specific methods and procedures would depend on the particular synthesis being carried out .

- Results and Outcomes : The use of this compound in the synthesis of α-aryl-β-diketones can lead to the formation of these compounds in high yields .

5. Catalyst for Various Reactions

- Application Summary : Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) is used as a catalyst in various reactions .

- Methods and Procedures : This compound is used as a catalyst in reactions such as Intramolecular Diels-Alder reactions, single electron donor for excess electron transfer studies in DNA, enantioselective synthesis, borylation reactions, hydrohydrazination and hydroazidation, and oxidative carbonylation of phenol .

- Results and Outcomes : The use of this compound as a catalyst can improve the efficiency and selectivity of these reactions .

6. Synthesis of α-aryl-β-diketones

- Application Summary : 2,2,6,6-Tetramethyl-3,5-heptanedione is used in the synthesis of α-aryl-β-diketones .

- Methods and Procedures : The specific methods and procedures would depend on the particular synthesis being carried out .

- Results and Outcomes : The use of this compound in the synthesis of α-aryl-β-diketones can lead to the formation of these compounds in high yields .

属性

IUPAC Name |

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;thulium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Tm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHFLBDKCXLASC-LWTKGLMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Tm] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Tm] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60O6Tm |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)

![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)